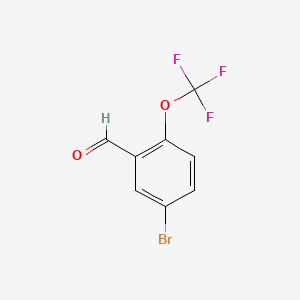

5-Bromo-2-(trifluoromethoxy)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEWLWBZTHFCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650253 | |

| Record name | 5-Bromo-2-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923281-52-1 | |

| Record name | 5-Bromo-2-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 923281-52-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 5-Bromo-2-(trifluoromethoxy)benzaldehyde

CAS Number: 923281-52-1

This document provides a comprehensive technical overview of 5-Bromo-2-(trifluoromethoxy)benzaldehyde, a key intermediate for professionals in chemical research and drug development. It covers physicochemical properties, a representative synthetic protocol, and its applications in organic synthesis.

Chemical Properties and Identification

This compound is a substituted aromatic aldehyde. The presence of a bromine atom, a trifluoromethoxy group, and an aldehyde functional group makes it a versatile building block for introducing these moieties into more complex molecular architectures. Its purity is typically determined by Gas Chromatography (GC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Table 1: Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 923281-52-1 | [2] |

| Molecular Formula | C₈H₄BrF₃O₂ | [2] |

| Molecular Weight | 269.02 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Assay (by GC) | ≥97.5% | [2] |

| Refractive Index | 1.4960-1.5000 (@ 20°C) | [2] |

| Solubility | Soluble in water | [3] |

Table 2: Chemical Identifiers

| Identifier Type | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| InChI Key | IBEWLWBZTHFCPI-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=C(C=C(C=C1C=O)Br)OC(F)(F)F | [2] |

Synthesis and Experimental Protocols

The following is a representative experimental protocol based on established chemical principles for this class of reaction.

Representative Protocol: Synthesis via Ortho-Lithiation and Formylation

Reaction Scheme:

-

Step 1: Directed ortho-lithiation of 4-bromo-1-(trifluoromethoxy)benzene.

-

Step 2: Formylation of the resulting aryllithium species with an appropriate formylating agent (e.g., N,N-dimethylformamide - DMF).

-

Step 3: Aqueous workup and purification.

Materials and Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Dry, oxygen-free solvents (e.g., Tetrahydrofuran - THF)

-

4-bromo-1-(trifluoromethoxy)benzene (starting material)

-

n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi) in hexanes

-

N,N-dimethylformamide (DMF), freshly distilled

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, dried in an oven before use

-

Magnetic stirrer and stirring bars

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is charged with 4-bromo-1-(trifluoromethoxy)benzene (1.0 eq). Anhydrous THF is added via syringe to dissolve the starting material.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-BuLi or s-BuLi (typically 1.1 to 1.3 eq) in hexanes is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. The resulting mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

-

Formylation: Freshly distilled DMF (1.5 to 2.0 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 1-3 hours at this temperature, then allowed to warm slowly to room temperature overnight.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product, this compound, is purified by flash column chromatography on silica gel or by vacuum distillation.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly for the development of new pharmaceutical and agrochemical agents.[4]

-

Pharmaceutical Synthesis: It serves as a precursor for more complex, biologically active molecules. The trifluoromethoxy group is of particular interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity without the steric bulk of larger groups.

-

Intermediate for Bioactive Compounds: The compound is used in the synthesis of various bioactive compounds for in vitro studies.[3] For example, it has been noted as a reactant in the synthesis of (-)-epicatechin, a flavonoid with a range of biological properties.[3]

-

Fine and Specialty Chemicals: Its utility extends to the preparation of fine chemicals and as an intermediate for creating pesticides and other specialized organic compounds.[4]

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the representative protocol.

Caption: Synthetic workflow for this compound.

References

5-Bromo-2-(trifluoromethoxy)benzaldehyde chemical properties

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethoxy)benzaldehyde for Researchers and Drug Development Professionals

Abstract

This compound is a key aromatic building block with significant applications in medicinal chemistry and materials science. Its unique trifluoromethoxy and bromo-substituents make it a valuable intermediate for synthesizing complex molecular architectures. The trifluoromethoxy group is particularly noteworthy for its ability to enhance crucial drug-like properties such as metabolic stability and lipophilicity.[1][2][3] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, reaction setup, and integration into synthetic workflows.

| Property | Value | Source |

| CAS Number | 923281-52-1 | [4][5][6] |

| Molecular Formula | C₈H₄BrF₃O₂ | [5][6] |

| Molecular Weight | 269.01 g/mol | [6] |

| Appearance | Clear colorless to pale yellow liquid | [5] |

| Purity | ≥97.5% (GC) | [5] |

| Solubility | Soluble in water | [4][6] |

| Refractive Index | 1.4960-1.5000 @ 20°C | [5] |

| Storage Temperature | Room Temperature | [6] |

| Notes | Air Sensitive. Should be stored in a cool, dry place in a well-sealed container. | [6] |

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three primary functional groups: the aldehyde, the bromine atom, and the trifluoromethoxy group.

-

Aldehyde Group : The aldehyde is a versatile functional group that readily undergoes various transformations, including:

-

Oxidation to a carboxylic acid.

-

Reduction to a primary alcohol.

-

Reductive amination to form substituted amines.

-

Condensation reactions (e.g., with hydrazines to form hydrazones), which are crucial for creating diverse molecular scaffolds.[1]

-

-

Bromine Atom : The bromine substituent is an excellent handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. This is a cornerstone of modern drug discovery, enabling the rapid diversification of lead compounds. Key reactions include:

-

Suzuki-Miyaura coupling with boronic acids.

-

Buchwald-Hartwig amination with amines.[1]

-

-

Trifluoromethoxy Group : This group is an important pharmacophore in drug design.[2][3] It significantly enhances:

This compound serves as a critical intermediate in the synthesis of various biologically active molecules, including (-)-epicatechin.[4][6]

Experimental Protocols

Synthesis of 2-bromo-5-(trifluoromethyl)benzaldehyde from 2-bromo-5-(trifluoromethyl)benzonitrile [7]

Objective: To reduce the nitrile group to an aldehyde.

Materials:

-

2-bromo-5-trifluoromethyl benzonitrile (20.16 mmol)

-

Diisobutylaluminum hydride (DIBAL-H) (25 mmol, in hexane)

-

Dichloromethane (CH₂Cl₂) (50 ml)

-

Diethyl ether (Et₂O) (50 ml)

-

Hydrochloric acid (3N HCl) (50 ml)

-

Brine (saturated NaCl solution) (50 ml)

-

Magnesium sulfate (MgSO₄)

-

Activated charcoal

-

Argon gas

Procedure:

-

Dissolve 2-bromo-5-trifluoromethyl benzonitrile in dichloromethane under an argon atmosphere at room temperature.

-

Add diisobutylaluminum hydride dropwise to the solution.

-

Stir the resulting solution for 30 minutes.

-

Dilute the reaction mixture with diethyl ether and cool in an ice bath.

-

Quench the reaction by the careful, dropwise addition of 3N hydrochloric acid.

-

Remove the ice bath and stir the mixture vigorously for 15 minutes.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over magnesium sulfate, add activated charcoal, and then filter.

-

Evaporate the solvent to yield the crude product.

-

Purify the resulting oil by distillation to obtain 2-bromo-5-trifluoromethyl benzaldehyde.

Role in Drug Discovery and Research

The unique combination of functional groups in this compound makes it a valuable starting material in drug discovery campaigns. The aldehyde and bromo-substituents allow for the generation of diverse compound libraries through parallel synthesis, which can then be screened for biological activity.[1] The trifluoromethoxy group is a bioisostere of other functional groups and is known to improve the pharmacokinetic profile of drug candidates.[2] Research has shown that benzaldehyde derivatives can enhance the absorption of drugs with low bioavailability by increasing membrane permeability.[8]

Visualizations

The following diagrams illustrate the synthetic utility and logical workflow involving this compound.

Caption: A generalized synthetic pathway to substituted benzaldehydes.

Caption: Key reaction types based on the compound's functional groups.

Caption: A flowchart showing the compound's utility in drug discovery.

References

- 1. 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | 1291487-26-7 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 923281-52-1 [chemicalbook.com]

- 5. This compound, 98%, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]

- 6. rheniumshop.co.il [rheniumshop.co.il]

- 7. prepchem.com [prepchem.com]

- 8. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

5-Bromo-2-(trifluoromethoxy)benzaldehyde molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the chemical and physical properties of 5-Bromo-2-(trifluoromethoxy)benzaldehyde, a key intermediate in organic synthesis. Its unique structure makes it a valuable building block for creating complex, biologically active molecules.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₈H₄BrF₃O₂ | [1][2][3] |

| Molecular Weight | 269.01 g/mol | [1] |

| CAS Number | 923281-52-1 | [1][4][5][6] |

| IUPAC Name | This compound | [2] |

| Physical Form | Clear colorless to pale yellow liquid or solid | [2][7] |

| Purity | ≥97.5% | [2] |

| Solubility | Soluble in water | [1][5] |

| Storage Conditions | Room temperature, under inert atmosphere, in a cool, dry place | [1][7] |

| InChI Key | IBEWLWBZTHFCPI-UHFFFAOYSA-N | [2][7] |

| SMILES | FC(F)(F)OC1=C(C=O)C=C(Br)C=C1 | [2] |

Molecular Structure

This compound is an aromatic compound. Its structure consists of a benzene ring substituted with a bromo group at position 5, a trifluoromethoxy group at position 2, and an aldehyde group at position 1. The presence of the electron-withdrawing trifluoromethoxy group and the bromine atom significantly influences the reactivity of the aldehyde functional group and the aromatic ring.

Applications and Synthesis

This compound is primarily utilized as a reactant in the synthesis of more complex molecules. Notably, it is a precursor in the laboratory synthesis of (-)-epicatechin and other biologically active compounds.[1][5] Its utility stems from the reactive aldehyde group, which can undergo a variety of chemical transformations, and the substituted benzene ring, which can be further functionalized.

Hypothetical Experimental Workflow

The following diagram illustrates a conceptual workflow for a researcher utilizing this compound in a synthetic chemistry context. This workflow is a generalized representation and specific steps would be highly dependent on the target molecule.

Caption: A conceptual workflow for organic synthesis.

Conclusion

This compound is a versatile chemical intermediate with well-defined properties. Its utility in the synthesis of complex organic molecules, particularly those with potential biological activity, makes it a compound of significant interest to the research and drug development communities. The provided data and conceptual workflow serve as a foundational guide for professionals working with this compound.

References

- 1. rheniumshop.co.il [rheniumshop.co.il]

- 2. This compound, 98%, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]

- 3. This compound – Biotuva Life Sciences [biotuva.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 923281-52-1 [chemicalbook.com]

- 6. This compound - CAS:923281-52-1 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound | 923281-52-1 [sigmaaldrich.com]

Synthesis of 5-Bromo-2-(trifluoromethoxy)benzaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Bromo-2-(trifluoromethoxy)benzaldehyde, a key intermediate in the development of pharmaceuticals and other fine chemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Introduction

This compound (CAS No. 923281-52-1) is a substituted benzaldehyde derivative whose structural features make it a valuable building block in organic synthesis.[2][3] The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the trifluoromethoxy group can impart desirable properties such as increased metabolic stability and bioavailability in target molecules. This guide outlines the two most chemically viable pathways for its synthesis: the electrophilic bromination of 2-(trifluoromethoxy)benzaldehyde and the ortho-directed formylation of 4-bromo-1-(trifluoromethoxy)benzene.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis pathways described in this guide. Data for the target molecule is supplemented with data from closely analogous reactions to provide expected outcomes.

| Parameter | Pathway A: Bromination | Pathway B: Ortho-formylation | Reference |

| Starting Material | 2-(Trifluoromethoxy)benzaldehyde | 4-Bromo-1-(trifluoromethoxy)benzene | N/A |

| Key Reagents | N-Bromosuccinimide (NBS), H₂SO₄ | n-Butyllithium (n-BuLi), TMEDA, DMF | [4] |

| Typical Yield | ~80% (analogous reaction) | ~54% (analogous reaction) | [4][5] |

| Purity (GC Assay) | >97.5% | >97.5% | [2] |

| Appearance | Clear colorless to pale yellow liquid | Clear colorless to pale yellow liquid | [2] |

Synthesis Pathways and Experimental Protocols

Two primary synthetic routes have been identified for the preparation of this compound. Both pathways are detailed below with step-by-step experimental protocols adapted from analogous and well-established chemical transformations.

Pathway A: Electrophilic Bromination of 2-(Trifluoromethoxy)benzaldehyde

This pathway involves the direct bromination of the aromatic ring of 2-(trifluoromethoxy)benzaldehyde. The trifluoromethoxy group is an ortho-, para-directing, though deactivating, group. Given that the ortho position is occupied by the aldehyde, the electrophilic substitution is directed to the para position, yielding the desired 5-bromo product.

Caption: Synthetic route for Pathway A.

Experimental Protocol:

This protocol is adapted from the bromination of a similar benzaldehyde derivative.[4]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-(trifluoromethoxy)benzaldehyde (1.0 eq) and concentrated sulfuric acid (5-10 vol).

-

Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, pour the mixture slowly into ice-water with vigorous stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Pathway B: Ortho-directed Formylation of 4-Bromo-1-(trifluoromethoxy)benzene

This pathway utilizes the principle of directed ortho-metallation. The trifluoromethoxy group directs the lithiation to the adjacent ortho position. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

Caption: Synthetic route for Pathway B.

Experimental Protocol:

This protocol is based on a similar ortho-lithiation and formylation procedure.[5]

-

Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add dry tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Base Preparation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) followed by the dropwise addition of n-butyllithium (n-BuLi) (1.2 eq) while maintaining the temperature at -78 °C.

-

Lithiation: Slowly add a solution of 4-bromo-1-(trifluoromethoxy)benzene (1.0 eq) in dry THF to the reaction mixture. Stir the resulting solution at -78 °C for 1-2 hours to facilitate the formation of the aryllithium intermediate.

-

Formylation: Add N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate three times.

-

Purification: Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous magnesium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation. The crude product should be purified by column chromatography on silica gel to afford the final product.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound, applicable to both described pathways.

Caption: General experimental workflow.

Conclusion

This guide has detailed two robust and viable synthetic pathways for the preparation of this compound. Pathway A, the electrophilic bromination of 2-(trifluoromethoxy)benzaldehyde, offers a more direct route, while Pathway B, the ortho-directed formylation of 4-bromo-1-(trifluoromethoxy)benzene, provides an alternative approach with high regioselectivity. The choice of pathway may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The provided experimental protocols, adapted from reliable sources, offer a solid foundation for the successful synthesis of this important chemical intermediate.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 98%, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]

- 3. rheniumshop.co.il [rheniumshop.co.il]

- 4. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

- 5. Synthesis routes of 5-Bromo-2-fluorobenzaldehyde [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-2-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5-Bromo-2-(trifluoromethoxy)benzaldehyde, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside generalized experimental protocols for their acquisition. The influence of the substituents on the benzaldehyde core is also discussed.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts and key IR absorption bands for this compound. These predictions are based on established principles of spectroscopy and computational models.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde-H | 10.3 - 10.5 | s | - |

| Ar-H (position 6) | 7.9 - 8.1 | d | 2.0 - 3.0 |

| Ar-H (position 4) | 7.7 - 7.9 | dd | 8.5 - 9.5, 2.0 - 3.0 |

| Ar-H (position 3) | 7.4 - 7.6 | d | 8.5 - 9.5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 188 - 192 |

| C-OCF₃ | 150 - 155 (q, J ≈ 2 Hz) |

| C-CHO | 130 - 135 |

| C-Br | 118 - 122 |

| C-H (Aromatic) | 125 - 140 |

| C-H (Aromatic) | 125 - 140 |

| C-H (Aromatic) | 125 - 140 |

| CF₃ | 118 - 122 (q, J ≈ 260 Hz) |

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aldehyde) | 2820 - 2850, 2720 - 2750 | Medium |

| C=O (Aldehyde) | 1700 - 1720 | Strong |

| C=C (Aromatic) | 1580 - 1610, 1470 - 1500 | Medium-Strong |

| C-O-C (Ether) | 1250 - 1300 | Strong |

| C-F (Trifluoromethoxy) | 1150 - 1210 | Strong |

| C-Br | 600 - 700 | Medium |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and IR spectra for aromatic aldehydes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The choice of solvent is critical and should be one that dissolves the compound well and has minimal overlapping signals with the analyte.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Experiment: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.

-

Key Parameters:

-

Spectral Width: ~16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to ensure full relaxation of protons.

-

Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative ratios of different protons.

-

3. ¹³C NMR Acquisition:

-

Experiment: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is standard.

-

Key Parameters:

-

Spectral Width: ~200-250 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

-

Processing:

-

Apply a Fourier transform and phase the spectrum.

-

Calibrate the chemical shift axis using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

For Solids:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is a common and convenient method.

-

2. Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample holder (salt plates or clean ATR crystal).

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the influence of substituents on the NMR spectrum of a benzaldehyde derivative.

Caption: Workflow for Spectroscopic Analysis.

Caption: Influence of Substituents on ¹H NMR.

Physical properties of 5-Bromo-2-(trifluoromethoxy)benzaldehyde

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-(trifluoromethoxy)benzaldehyde

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data, outlines relevant experimental methodologies, and illustrates its application in synthetic chemistry.

Chemical Identity and Structure

IUPAC Name: this compound[1][2] CAS Number: 923281-52-1[1][2][3] Molecular Formula: C₈H₄BrF₃O₂[1][2] Molecular Weight: 269.02 g/mol [2] InChI Key: IBEWLWBZTHFCPI-UHFFFAOYSA-N[1][2] SMILES: FC(F)(F)OC1=C(C=O)C=C(Br)C=C1[1][2]

Quantitative Physical Properties

The physical characteristics of this compound have been determined by various suppliers and are summarized below. These properties are crucial for handling, storage, and application in experimental settings.

| Physical Property | Value | Source(s) |

| Appearance | Clear colorless to pale yellow liquid or solid | [1] |

| Assay (by GC) | ≥97.5% | [1] |

| Boiling Point | 245.1°C at 760 mmHg | [4] |

| Density | 1.7 ± 0.1 g/cm³ | [4] |

| Refractive Index | 1.4960-1.5000 @ 20°C | [1] |

| Flash Point | 102.0 ± 25.9 °C | [4] |

| Solubility | Soluble in water. | [2][3] |

| Storage Temperature | Inert atmosphere, Room Temperature | [5] |

Experimental Protocols

Purity Determination by Gas Chromatography (GC)

Gas Chromatography is a common technique used to determine the purity of volatile and thermally stable compounds like this compound.

Principle: The method separates components of a mixture based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on an inert solid support) and a mobile phase (an inert gas). The time it takes for a compound to travel through the column (retention time) is characteristic of the substance. Purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Typical Protocol:

-

Instrument Setup: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar DB-1 or a mid-polar DB-5) is used.

-

Sample Preparation: A dilute solution of the compound is prepared in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated inlet of the GC.

-

Separation: The components are separated in the column using a programmed temperature gradient. For example, starting at 50°C and ramping up to 250°C at a rate of 10°C/min.

-

Detection: As components elute from the column, they are detected by the FID.

-

Analysis: The resulting chromatogram is analyzed. The area of the peak corresponding to this compound is integrated and expressed as a percentage of the total integrated peak area to determine purity.

Refractive Index Measurement

The refractive index is a fundamental physical property that is a measure of how light propagates through a substance. It is a quick and non-destructive method for identifying and confirming the purity of liquid samples.

Principle: This measurement is based on Snell's Law. A refractometer measures the angle at which light is bent (refracted) when it passes from air into the liquid sample. This value is temperature-dependent.

Typical Protocol:

-

Instrument Calibration: An Abbe refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application: A few drops of the liquid this compound are placed on the clean, dry prism surface of the refractometer.

-

Temperature Control: The temperature of the prisms is maintained at a constant, specified value (e.g., 20°C) using a circulating water bath.

-

Measurement: The user looks through the eyepiece and adjusts the instrument until the dividing line between the light and dark fields aligns with the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale.

Applications in Synthesis

This compound serves as a valuable intermediate in organic synthesis. It is notably used in the preparation of biologically active compounds, including the synthesis of (-)-epicatechin, a flavonoid with a range of health benefits.[2][6] The workflow illustrates its role as a building block for more complex molecules.

Caption: Synthetic workflow of this compound.

Safety and Handling

This compound is associated with specific hazards. It is classified as causing skin and eye irritation and may cause respiratory irritation.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory safety protocols should be strictly followed. This includes handling the chemical in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. The compound is noted as being air-sensitive, and containers should be kept tightly closed and stored in cool, dry conditions.[2]

References

- 1. This compound, 98%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]

- 2. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. This compound | 923281-52-1 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 505084-61-7 CAS MSDS (2-BROMO-5-(TRIFLUOROMETHOXY)BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. rheniumshop.co.il [rheniumshop.co.il]

5-Bromo-2-(trifluoromethoxy)benzaldehyde: A Technical Overview of a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(trifluoromethoxy)benzaldehyde is a halogenated and fluorinated aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group on the benzaldehyde scaffold, makes it a versatile precursor for the synthesis of a wide range of complex organic molecules, including pharmaceuticals and other biologically active compounds.[1][2] The presence of the trifluoromethoxy group can impart desirable properties such as increased lipophilicity and metabolic stability in drug candidates. This technical guide provides a comprehensive review of the available scientific and technical information on this compound, with a focus on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid.[3] While extensive peer-reviewed data on its physical properties are limited, information from commercial suppliers provides key identifiers and some experimental and calculated properties.

| Property | Value | Source |

| CAS Number | 923281-52-1 | [3][4] |

| Molecular Formula | C₈H₄BrF₃O₂ | [3][4] |

| Molecular Weight | 269.01 g/mol | [4] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Assay (GC) | ≥97.5% | [3] |

| Refractive Index (@ 20°C) | 1.4960-1.5000 | [3] |

| InChI Key | IBEWLWBZTHFCPI-UHFFFAOYSA-N | [3] |

| SMILES | FC(F)(F)OC1=C(C=O)C=C(Br)C=C1 | [3] |

Synthesis and Reactivity

The chemical reactivity of this compound is dictated by its three key functional groups: the aldehyde, the bromine atom, and the trifluoromethoxy group on the aromatic ring.

-

Aldehyde Group: The aldehyde functionality is a versatile handle for a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., with amines to form imines or with active methylene compounds in Knoevenagel-type reactions).

-

Bromine Atom: The bromine atom can be readily displaced or participate in cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the aromatic core.

-

Aromatic Ring: The trifluoromethoxy group is a deactivating, meta-directing group for electrophilic aromatic substitution, while the bromine atom is also deactivating but ortho-, para-directing. The interplay of these substituents will govern the regioselectivity of any further substitution on the aromatic ring.

A general workflow for the potential utilization of this compound in synthesis is depicted below.

Caption: General reaction pathways for this compound.

Applications in Research and Development

This compound is utilized as a key intermediate in the synthesis of more complex molecules.[1][2] Notably, it has been mentioned in product literature as a starting material for the synthesis of (-)-epicatechin and other biologically active compounds, although specific details of these syntheses are not publicly available.[4]

The trifluoromethoxy group is of particular interest in drug discovery. Its high lipophilicity can enhance a molecule's ability to cross cell membranes, and its electronic properties can modulate the pKa of nearby functional groups, potentially improving drug-target interactions. Furthermore, the trifluoromethoxy group is generally stable to metabolic degradation, which can lead to improved pharmacokinetic profiles of drug candidates.

While no specific signaling pathways involving this compound have been described in the available literature, its derivatives could potentially be designed to interact with a variety of biological targets, such as enzymes or receptors, due to the versatile chemistry that can be performed on its functional groups.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and reactions of this compound are not available in the searched scientific literature. The information is currently limited to that provided by chemical suppliers. Researchers interested in utilizing this compound would need to develop their own specific reaction conditions based on general principles of organic chemistry and by analogy to the reactions of similar substituted benzaldehydes.

Conclusion

This compound is a commercially available synthetic intermediate with significant potential for use in medicinal chemistry and materials science. The presence of the aldehyde, bromo, and trifluoromethoxy functionalities provides multiple avenues for chemical modification, allowing for the construction of diverse and complex molecular architectures. However, a notable gap exists in the publicly accessible scientific literature regarding detailed experimental procedures and the biological activities of its derivatives. Further research and publication in these areas would be highly beneficial to the scientific community, enabling the full potential of this versatile building block to be realized.

References

A Technical Guide to the Reactivity of the Trifluoromethoxy Group in Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethoxy (-OCF3) group has emerged as a crucial substituent in modern medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique combination of electronic and steric properties distinguishes it from both the classical methoxy (-OCH3) group and the related trifluoromethyl (-CF3) group, offering significant advantages in modulating molecular properties.[3] This guide provides an in-depth analysis of the physicochemical characteristics, reactivity, and synthetic accessibility of trifluoromethoxy-substituted aromatic compounds, with a focus on applications relevant to drug discovery and development.

Core Physicochemical Properties

The trifluoromethoxy group's influence on an aromatic ring is a complex interplay of strong inductive electron withdrawal and weak resonance donation, coupled with high lipophilicity.[3][4] These characteristics are fundamental to its utility in modifying a molecule's stability, permeability, and biological activity.[5]

Electronic Effects: The three highly electronegative fluorine atoms cause a powerful inductive electron-withdrawing effect (-I), which is significantly stronger than that of a methoxy group. This is partially counteracted by the lone pairs on the oxygen atom, which can participate in resonance, donating electron density to the aromatic ring (+M), primarily at the ortho and para positions. However, the inductive effect dominates, rendering the trifluoromethoxy group a net electron-withdrawing and ring-deactivating substituent. This unique electronic profile has led to the -OCF3 group being described as a "super-halogen" or "pseudo-halogen".[4][6]

Lipophilicity: The -OCF3 group is one of the most lipophilic functional groups, significantly increasing a molecule's solubility in nonpolar environments.[7] It is more lipophilic than the -CF3 group and substantially more so than the -OCH3 group.[3][4] This property is critical in drug design for enhancing membrane permeability and bioavailability, facilitating passage across barriers like the blood-brain barrier.[8]

Metabolic Stability: A key advantage of the -OCF3 group is its exceptional stability towards metabolic degradation. The carbon-fluorine bonds are extremely strong, making the group resistant to cleavage by metabolic enzymes such as the Cytochrome P450 (CYP) superfamily.[9] This resistance can block common metabolic pathways, leading to a longer drug half-life, improved pharmacokinetic profiles, and more predictable dosing regimens.[9]

Table 1: Comparative Physicochemical Properties of Common Substituents

This table summarizes key quantitative parameters that define the electronic and lipophilic character of the trifluoromethoxy group in comparison to other relevant substituents on an aromatic ring.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Hansch Lipophilicity (π) | Electronegativity (Pauling Scale) |

| -OCF₃ | 0.40 | 0.35 | 1.04[3][4] | 3.7[1][4] |

| -CF₃ | 0.43 | 0.54 | 0.88[4][8] | 3.5[4] |

| -OCH₃ | 0.12 | -0.27 | -0.02[4] | 2.7[4] |

| -Cl | 0.37 | 0.23 | 0.71[4] | 3.0[4] |

| -F | 0.34 | 0.06 | 0.14[4] | 4.0[4] |

| -H | 0.00 | 0.00 | 0.00[4] | 2.1[4] |

Note: Hammett constants are from various sources and represent the substituent's electron-donating or -withdrawing influence. The Hansch lipophilicity parameter (π) quantifies the substituent's contribution to a molecule's partitioning between octanol and water.

Reactivity of Trifluoromethoxy-Substituted Arenes

The dual electronic nature of the -OCF3 group dictates its influence on the reactivity of the aromatic ring in key synthetic transformations.

In electrophilic aromatic substitution, the trifluoromethoxy group acts as a deactivating substituent, meaning that reactions like nitration or halogenation occur more slowly than on benzene itself. For instance, trifluoromethoxybenzene undergoes nitration up to five times more slowly than benzene. Despite being deactivating, the resonance donation from the oxygen lone pairs directs incoming electrophiles to the ortho and para positions. A pronounced preference for para substitution is commonly observed.[4][10]

The trifluoromethoxy group's strong electron-withdrawing nature activates an aromatic ring towards nucleophilic aromatic substitution (SNA_r_).[11] This reaction is facilitated when the -OCF3 group is positioned ortho or para to a suitable leaving group (e.g., a halide).[12][13] The -OCF3 group helps to stabilize the negatively charged intermediate, known as the Meisenheimer complex, thereby lowering the activation energy for the reaction.[13]

Impact on Acidity of Neighboring Functional Groups

The electron-withdrawing character of the -OCF3 group significantly increases the acidity of nearby protons. For example, the pKa values of phenols and anilines are lowered when substituted with a trifluoromethoxy group, indicating they are more acidic.[4] This modulation of pKa is a critical tool in drug design for optimizing drug-receptor interactions and solubility profiles.

Table 2: Influence of the Trifluoromethoxy Group on the pKa of Phenols and Anilines

| Parent Compound | pKa | Trifluoromethoxy-Substituted Derivative | pKa | ΔpKa |

| Phenol | 9.95[14] | 3-(Trifluoromethoxy)phenol | 9.08[15] | -0.87 |

| Aniline | 4.63[16] | 4-(Trifluoromethoxy)aniline | ~3.5 (est.) | ~ -1.1 |

Note: The pKa of 4-(trifluoromethoxy)aniline is estimated based on the known effects of electron-withdrawing groups on aniline basicity. A lower pKa for the conjugate acid corresponds to a less basic aniline.

Synthesis of Aromatic Trifluoromethyl Ethers

Despite their utility, the facile introduction of the -OCF3 group onto aromatic rings remains a synthetic challenge.[1][6] Conventional methods often required harsh conditions or the use of highly toxic reagents.[1]

Classical Methods:

-

From Phenols: Early methods involved the reaction of phenols with reagents like carbon tetrachloride and hydrogen fluoride, or sulfur tetrafluoride (SF4), which are difficult to handle.[4]

-

From Aryl Trichloromethyl Ethers: A two-step process involving the chlorination of anisoles followed by a chlorine-fluorine exchange reaction.[17]

Modern Methods: Significant progress has been made in developing milder and more functional-group-tolerant methods.

-

Electrophilic Trifluoromethoxylation: The development of reagents like Togni's and Umemoto's reagents allows for the direct trifluoromethoxylation of various nucleophiles.[17]

-

Radical Trifluoromethoxylation: Visible-light photoredox catalysis has enabled the direct C-H trifluoromethoxylation of arenes using radical-based pathways, though this can sometimes lead to mixtures of regioisomers.[17]

-

From N-Hydroxyanilines: User-friendly protocols have been developed, such as the synthesis of ortho-trifluoromethoxylated anilines via an OCF3-migration strategy.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of trifluoromethoxy-substituted compounds.

This assay is crucial for assessing the resistance of a compound to metabolism, a key feature of the -OCF3 group.

-

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing CYP enzymes.[9]

-

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Liver microsomes (e.g., human, rat).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Ice-cold stopping solution (e.g., acetonitrile containing an internal standard).

-

96-well plate, incubator, LC-MS/MS system.

-

-

Methodology:

-

Preparation: Prepare working solutions of the test compound (e.g., 100 µM in buffer) and the liver microsomes (e.g., 1 mg/mL in buffer). Prepare the NADPH regenerating system solution in phosphate buffer.[9]

-

Incubation Setup: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.[9]

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells. The final concentration of the test compound is typically 1 µM.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.[9]

-

Sample Processing: Centrifuge the 96-well plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent test compound at each time point relative to the internal standard.

-

Data Calculation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

-

This protocol provides a user-friendly method for introducing an -OCF3 group ortho to an acetamido group on an aromatic ring.[1]

-

Objective: To synthesize an ortho-trifluoromethoxylated aniline derivative using a modern, migration-based strategy.[1]

-

Step 1: N-Trifluoromethoxylation

-

This step is assumed to have been performed to generate the starting material for the key migration step. The precursor, methyl 4-(N-hydroxyacetamido)benzoate, is reacted with an electrophilic trifluoromethoxylation source like Togni Reagent II to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.

-

-

Step 2: OCF₃-Migration

-

Reaction Setup: In a 50 mL pressure vessel, combine methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2.51 g, 9.05 mmol, 1.0 equiv) and nitromethane (MeNO₂, 9.05 mL, to make a 1.00 M solution). Add a magnetic stir bar.[1]

-

Heating: Securely cap the vessel and place it behind a safety shield. Heat the reaction mixture to 120 °C with stirring for 20 hours. Caution: Impure nitromethane can be explosive; ensure proper safety precautions are taken.[1]

-

Workup: After 20 hours, cool the reaction mixture to room temperature. Transfer the contents to a round-bottom flask.[1]

-

Purification: Concentrate the reaction mixture in vacuo using a rotary evaporator. The resulting crude product can then be purified by column chromatography on silica gel to yield the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[1]

-

References

- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 16. journaleras.com [journaleras.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to Electrophilic Substitution Reactions on Trifluoromethoxy-Substituted Benzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The trifluoromethoxy (-OCF₃) group is a critical substituent in modern medicinal and agricultural chemistry, imparting unique electronic and pharmacokinetic properties to aromatic scaffolds. This technical guide provides a comprehensive overview of electrophilic substitution reactions on trifluoromethoxy-substituted benzene. It details the underlying principles governing the reactivity and regioselectivity of these reactions, presents quantitative data on isomer distribution, and offers detailed experimental protocols for key transformations. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel molecules incorporating the trifluoromethoxy moiety.

Introduction: The Trifluoromethoxy Group's Electronic Profile

The trifluoromethoxy group exerts a strong influence on the reactivity of the benzene ring in electrophilic aromatic substitution (EAS). Its electronic character is a combination of two opposing effects:

-

-I (Inductive) Effect: The three highly electronegative fluorine atoms strongly withdraw electron density from the oxygen atom and, consequently, from the aromatic ring through the sigma bond. This inductive effect deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.

-

+M (Mesomeric) Effect: The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This mesomeric effect increases the electron density at the ortho and para positions.

Overall, the strong -I effect outweighs the +M effect, resulting in the trifluoromethoxy group being a deactivating but ortho-, para-directing substituent.[1][2][3] The deactivation is significant, with trifluoromethoxybenzene undergoing nitration considerably more slowly than benzene.[1][2]

Regioselectivity in Electrophilic Aromatic Substitution

The ortho-, para-directing nature of the trifluoromethoxy group can be rationalized by examining the stability of the carbocation intermediate (arenium ion) formed during the reaction.

Visualization of Reaction Intermediates

The following diagram illustrates the resonance structures for ortho, meta, and para attack of an electrophile (E⁺) on trifluoromethoxybenzene.

Caption: Resonance structures of the arenium ion intermediates.

For both ortho and para attack, one resonance contributor places the positive charge directly on the carbon atom bearing the trifluoromethoxy group. In this specific structure, the lone pairs on the oxygen atom can be delocalized to form a fourth resonance structure, thereby stabilizing the carbocation. This additional stabilization is not possible for the intermediate formed from meta attack. Consequently, the activation energies for ortho and para substitution are lower than that for meta substitution, leading to the observed regioselectivity.

Quantitative Data on Isomer Distribution

The ratio of ortho to para products is influenced by steric hindrance and the nature of the electrophile. The bulky trifluoromethoxy group can sterically hinder the approach of the electrophile to the ortho positions, often leading to a preference for the para isomer.

| Reaction | Electrophile/Reagents | Ortho (%) | Meta (%) | Para (%) | Reference(s) |

| Nitration | HNO₃ / H₂SO₄ | ~10-16 | <1 | ~84-90 | [4] |

| Bromination | Br₂ / FeBr₃ | Minor | Trace | Major | [2][5] |

| Sulfonation | Fuming H₂SO₄ (SO₃) | Minor | Trace | Major | [6] |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Minor | Trace | Major | [7][8][9] |

Experimental Protocols

Nitration of Trifluoromethoxybenzene

Objective: To synthesize 1-nitro-4-(trifluoromethoxy)benzene.

Reagents:

-

Trifluoromethoxybenzene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add trifluoromethoxybenzene to the cooled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining a low temperature.

-

Add the nitrating mixture dropwise to the solution of trifluoromethoxybenzene in sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which is predominantly the para isomer.[4]

Bromination of Trifluoromethoxybenzene

Objective: To synthesize 1-bromo-4-(trifluoromethoxy)benzene.

Reagents:

-

Trifluoromethoxybenzene

-

Bromine

-

Iron filings (catalyst)

-

Carbon Tetrachloride (solvent)

-

Sodium Thiosulfate Solution (10%)

-

Anhydrous Calcium Chloride

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve trifluoromethoxybenzene in carbon tetrachloride.

-

Add a catalytic amount of iron filings to the flask.

-

Slowly add a solution of bromine in carbon tetrachloride to the reaction mixture at room temperature with stirring.

-

After the addition is complete, stir the mixture at room temperature until the bromine color disappears.

-

Wash the reaction mixture with water and then with a 10% sodium thiosulfate solution to remove any unreacted bromine.

-

Separate the organic layer, wash with water, and dry over anhydrous calcium chloride.

-

Remove the solvent by distillation, and purify the product by vacuum distillation to obtain primarily 1-bromo-4-(trifluoromethoxy)benzene.

Friedel-Crafts Acylation of Trifluoromethoxybenzene

Objective: To synthesize 4-(trifluoromethoxy)acetophenone.

Reagents:

-

Trifluoromethoxybenzene

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride

-

Dichloromethane (anhydrous)

-

Hydrochloric Acid (dilute)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Set up a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Suspend anhydrous aluminum chloride in anhydrous dichloromethane and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride to the suspension with stirring.

-

Add a solution of trifluoromethoxybenzene in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product, which is predominantly 4-(trifluoromethoxy)acetophenone.[7][8]

Logical Relationships and Mechanistic Pathways

General Mechanism of Electrophilic Aromatic Substitution

The following diagram outlines the general two-step mechanism for the electrophilic aromatic substitution on trifluoromethoxybenzene.

References

- 1. columbia.edu [columbia.edu]

- 2. US2494817A - Bromination of trifluoromethyl derivatives of benzene - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 5. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. websites.umich.edu [websites.umich.edu]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility of 5-Bromo-2-(trifluoromethoxy)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-Bromo-2-(trifluoromethoxy)benzaldehyde. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for researchers to determine solubility in various organic solvents. It includes a detailed, adaptable experimental protocol based on the widely accepted isothermal shake-flask method.

Data Presentation: Solubility Profile

While extensive quantitative data is not currently published, preliminary information indicates that this compound is soluble in water.[1][2] The following table summarizes the known information and provides a template for recording experimentally determined solubility values in common organic solvents. Researchers are encouraged to use the experimental protocol outlined in the next section to populate this table.

| Solvent | Chemical Class | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Notes |

| Water | Aqueous | 25 | Soluble[1][2] | - | Qualitative observation |

| Methanol | Alcohol | 25 | |||

| Ethanol | Alcohol | 25 | |||

| Isopropanol | Alcohol | 25 | |||

| Acetone | Ketone | 25 | |||

| Ethyl Acetate | Ester | 25 | |||

| Diethyl Ether | Ether | 25 | |||

| Dichloromethane | Halogenated | 25 | |||

| Toluene | Aromatic | 25 | |||

| Hexane | Aliphatic | 25 |

Experimental Protocols: Solubility Determination

The following protocol details the isothermal shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[3]

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (liquid or solid)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C) in the temperature-controlled shaker.

-

Addition of Solute: Add an excess amount of this compound to a vial. This is to ensure that a saturated solution is achieved, with undissolved solute remaining visible.

-

Equilibration: Add a known volume of the temperature-equilibrated solvent to the vial containing the solute.

-

Shaking: Securely cap the vial and place it in the orbital shaker. Shake the mixture at a constant speed and temperature for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure thermodynamic equilibrium is reached.[4][5]

-

Phase Separation: After shaking, allow the vials to rest in the temperature-controlled environment for a period to allow the undissolved solute to settle. Centrifugation can be used to facilitate this separation.[6]

-

Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant using a pipette. Be cautious not to disturb the undissolved solute at the bottom of the vial.

-

Filtration: Immediately filter the extracted aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.[7][8]

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

References

- 1. This compound | 923281-52-1 [chemicalbook.com]

- 2. rheniumshop.co.il [rheniumshop.co.il]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. enamine.net [enamine.net]

- 6. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 7. pharmaguru.co [pharmaguru.co]

- 8. improvedpharma.com [improvedpharma.com]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is highly valued in medicinal chemistry and materials science for its mild conditions, broad functional group tolerance, and the commercial availability of diverse boronic acids.[2]

5-Bromo-2-(trifluoromethoxy)benzaldehyde is a valuable synthetic building block. The trifluoromethoxy group can enhance metabolic stability and lipophilicity in drug candidates, while the aldehyde provides a reactive handle for further chemical modifications. The bromine atom serves as a key functional group for cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents to construct complex molecular architectures. These resulting biaryl structures are prevalent in a wide range of pharmacologically active compounds.

These application notes provide a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids, offering a starting point for methodology development and optimization.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[3]

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center.[4]

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[3]

A base is crucial for activating the organoboron species, facilitating the transmetalation step.[4] The choice of catalyst, ligand, base, and solvent system is critical for reaction success and can significantly influence the yield and purity of the product.[2]

Data Presentation: Recommended Screening Conditions

Optimization is often necessary for any new substrate combination in a Suzuki-Miyaura coupling. The following table summarizes typical reaction conditions that can serve as a starting point for the optimization of the coupling of this compound. The substrate is known to be an electron-deficient aryl bromide, which generally facilitates the oxidative addition step.[3]

| Parameter | Recommended Conditions for Screening | Notes |

| Palladium Source (mol%) | Pd(OAc)₂ (2-5%)Pd₂(dba)₃ (1-3%)Pd(PPh₃)₄ (3-5%) | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(0) precursors that require a ligand. Pd(PPh₃)₄ can be used directly. |

| Ligand (mol%) | PPh₃ (4-10%)SPhos (2-6%)XPhos (2-6%)RuPhos (2-6%) | Buchwald ligands (SPhos, XPhos, RuPhos) are often effective for challenging couplings. A 1:2 to 1:3 Pd:Ligand ratio is common. |

| Base (equivalents) | K₂CO₃ (2-3 eq.)K₃PO₄ (2-3 eq.)Cs₂CO₃ (2-3 eq.) | K₃PO₄ and Cs₂CO₃ are stronger bases that can be effective in difficult couplings. |

| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1)Toluene/H₂O (10:1)DMF | A polar, aprotic solvent with a small amount of water is typical to dissolve the inorganic base. |

| Temperature (°C) | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion. |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation and degradation of the Pd(0) catalyst. |

Experimental Protocols

This section provides a generalized, representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 - 1.5 equiv.)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.5 equiv.)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate (or oil bath)

-

Ethyl acetate, brine, and anhydrous sodium sulfate for work-up

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.5 equiv.), the palladium source (0.02 equiv.), and the ligand (0.04 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane) and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Mandatory Visualizations

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of Pharmaceutical Intermediates from 5-Bromo-2-(trifluoromethoxy)benzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from 5-Bromo-2-(trifluoromethoxy)benzaldehyde. This versatile building block, featuring a bromine atom and an aldehyde group on a trifluoromethoxy-substituted benzene ring, is primed for a variety of chemical transformations crucial for the synthesis of complex drug molecules, including PARP inhibitors and other therapeutic agents. The methodologies detailed herein—Suzuki-Miyaura coupling, Sonogashira coupling, Wittig reaction, and reductive amination—offer efficient pathways to generate diverse molecular scaffolds.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl structures prevalent in many pharmaceuticals. The bromine atom of this compound serves as an excellent handle for this palladium-catalyzed reaction with various arylboronic acids.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Synthesis of 5-Phenyl-2-(trifluoromethoxy)benzaldehyde

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene (solvent)

-

Water (solvent)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

-

Add palladium(II) acetate and triphenylphosphine.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of toluene and water (4:1 v/v).

-

Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenyl-2-(trifluoromethoxy)benzaldehyde.

Quantitative Data Summary (Representative for similar substrates):

| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Purity (%) | Reference |